molecular formula C19H13ClN2O4S B2842697 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 953009-89-7

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B2842697
CAS RN: 953009-89-7
M. Wt: 400.83
InChI Key: GZTFBGNDDWPHPK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including isoxazole rings and a carboxylate group. Isoxazole is a five-membered ring compound consisting of three carbon atoms and two heteroatoms of nitrogen and oxygen . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give the compound interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the isoxazole rings. This could potentially be achieved through a 1,3-dipolar cycloaddition or other similar methods. The thiophenyl group could potentially be introduced through a palladium-catalyzed coupling reaction .

Scientific Research Applications

Tautomerism in Heteroaromatic Compounds

Research on the tautomerism of heteroaromatic compounds, including isoxazoles, reveals insights into the structural behavior of these molecules under different conditions. The study by Boulton and Katritzky (1961) explores how 5-hydroxyisoxazoles and isoxazol-5-ones exhibit varying forms depending on the solvent's polarity, indicating the compounds' adaptability and potential reactivity for further chemical synthesis and applications in drug design (Boulton & Katritzky, 1961).

Structural Characterization of Isoxazole Derivatives

The synthesis and structural characterization of isoxazole derivatives provide foundational knowledge for understanding the chemical and physical properties of these molecules. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structure of isoxazole compounds, demonstrating their potential in forming stable crystals for various applications, including materials science and pharmacology (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Novel Bioactivation Mechanisms

Understanding the bioactivation mechanisms of isoxazole derivatives, such as the formation of reactive metabolites, is crucial for the development of safer and more effective pharmaceutical agents. Research by Bylund et al. (2012) on phenyl methyl-isoxazole derivatives highlights the importance of structural modifications to minimize potential toxicity, providing insights into the design of novel compounds with improved safety profiles (Bylund et al., 2012).

Antimicrobial and Mosquito Larvicidal Activities

Compounds structurally related to the queried molecule have been evaluated for their antimicrobial and mosquito larvicidal activities. For example, Rajanarendar et al. (2010) synthesized derivatives that showed significant activity against various bacterial and fungal strains, as well as mosquito larvae, suggesting their potential utility in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4S/c1-11-17(18(22-25-11)13-5-2-3-6-14(13)20)19(23)24-10-12-9-15(26-21-12)16-7-4-8-27-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFBGNDDWPHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

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